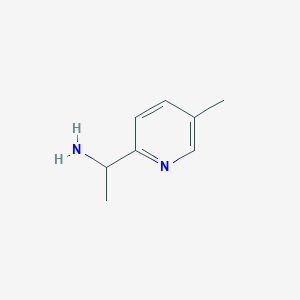

1-(5-Methylpyridin-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(7(2)9)10-5-6/h3-5,7H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXAOROMGOIPMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672462 | |

| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-04-3 | |

| Record name | α,5-Dimethyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Methylpyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-methylpyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(5-Methylpyridin-2-yl)ethanamine CAS number 885277-04-3

An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine (CAS 885277-04-3): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This compound is a substituted pyridine derivative that has emerged as a versatile and highly valuable building block in medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a methylated pyridine ring coupled with a chiral ethylamine side chain, provides a key scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide offers a comprehensive overview of the compound's physicochemical properties, detailed protocols for its synthesis and analytical characterization, and an exploration of its primary applications. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights with established scientific principles to serve as an authoritative resource.

Part 1: Core Physicochemical Properties and Analytical Characterization

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical and chemical properties. These data inform everything from storage and handling to reaction conditions and analytical method development.

Key Physicochemical Data

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 885277-04-3 | [1][2][3] |

| Molecular Formula | C₈H₁₂N₂ | [1][4] |

| Molecular Weight | 136.2 g/mol | [1] |

| Appearance | Liquid | [1][5] |

| Boiling Point | 128 - 129 °C | |

| Melting Point | -70 °C | |

| Density | 0.943 g/cm³ (at 25 °C) | |

| Purity (Typical) | ≥ 95% (by NMR) | [1] |

| Storage | Store at 0-8 °C, under inert atmosphere | [1][6] |

| Synonyms | 1-(5-Methyl-2-pyridyl)ethanamine | [7] |

Analytical Workflows for Quality Assurance

Ensuring the identity and purity of this compound is critical for the reproducibility of downstream applications. A multi-step analytical approach is standard practice.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]

- 5. Hit2Lead | 1-(5-methyl-2-pyridinyl)ethanamine | CAS# 885277-04-3 | MFCD06658490 | BB-4032650 [hit2lead.com]

- 6. 1-(5-Methylpyridin-2-yl)ethanone | 5308-63-4 [sigmaaldrich.com]

- 7. 3718-67-0,3,5-Dimethylpyridin-2(1H)-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

1-(5-Methylpyridin-2-yl)ethanamine molecular structure and weight

An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine

Abstract

This compound is a chiral primary amine of significant interest to the pharmaceutical and agrochemical industries. Its structure, which incorporates a methyl-substituted pyridine ring and a chiral center adjacent to the nitrogen atom, makes it a highly valuable building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its molecular structure, precise molecular weight, key physicochemical properties, a validated synthetic protocol, and its applications. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile intermediate.

Introduction: Strategic Importance in Synthesis

In the landscape of modern drug discovery, the precise control of three-dimensional molecular architecture is paramount. Chiral amines, in particular, serve as foundational components for a vast array of therapeutic agents, as the stereochemistry of an active pharmaceutical ingredient (API) often dictates its efficacy and safety profile. This compound emerges as a strategically important synthon for several key reasons:

-

Pyridyl Scaffold: The pyridine ring is a prevalent heterocycle in medicinal chemistry, known for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and modulate the pKa and solubility of a molecule.

-

Chiral Center: The ethylamine side chain provides a crucial stereocenter, allowing for enantioselective interactions with biological targets like enzymes and receptors.

-

Methyl Substitution: The methyl group at the 5-position of the pyridine ring subtly alters the electronic properties and lipophilicity of the scaffold, offering a vector for fine-tuning the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This guide aims to consolidate the essential technical data for this compound, providing a reliable resource for its effective implementation in research and development workflows.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of its application. This section details the fundamental structural and identifying information for this compound.

Nomenclature and Formula

Key Chemical Identifiers

For unambiguous database searching and regulatory documentation, the following identifiers are critical.

| Identifier | Value |

| CAS Number | 885277-04-3[1][2][5] |

| Canonical SMILES | CC1=CN=C(C=C1)C(C)N |

| InChI | InChI=1S/C8H12N2/c1-6-3-4-8(10)9-7(2)5-6/h3-5,7H,10H2,1-2H3 |

| InChIKey | BQJCRGOMGJHFN-UHFFFAOYSA-N |

Structural Elucidation

The two-dimensional structure of the molecule highlights the connectivity of the pyridine ring, the C5-methyl group, and the C2-ethylamine substituent.

References

Spectroscopic Profile of 1-(5-Methylpyridin-2-yl)ethanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel pyridine derivative, 1-(5-Methylpyridin-2-yl)ethanamine. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted data, interpreted and validated through comparative analysis with structurally related compounds. Detailed experimental protocols for data acquisition are provided, alongside a thorough elucidation of the spectral features. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the synthesis, characterization, and application of pyridine-based compounds.

Introduction

This compound (C₈H₁₂N₂) is a substituted pyridine derivative with potential applications as a building block in the synthesis of pharmacologically active molecules.[1] The presence of a chiral center at the α-carbon of the ethylamine side chain, coupled with the electronic properties of the 5-methylpyridine ring, makes it an attractive scaffold for designing novel ligands for various biological targets. Accurate structural confirmation and purity assessment are critical in the drug discovery pipeline, and spectroscopic techniques are the cornerstone of this characterization.

This guide delves into the three primary spectroscopic methods used for the structural elucidation of organic molecules:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3][4] Both ¹H and ¹³C NMR are discussed to provide a complete picture of the atomic connectivity.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

-

Mass Spectrometry (MS): A technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.

The interpretations within this guide are grounded in fundamental spectroscopic principles and are supported by data from analogous structures to ensure a robust and reliable analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in this compound. The predicted chemical shifts, multiplicities, and coupling constants are presented below.

Predicted ¹H NMR Data

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-6 | ~8.3 | Doublet | 1H | Pyridine-H |

| H-4 | ~7.4 | Doublet of Doublets | 1H | Pyridine-H |

| H-3 | ~7.1 | Doublet | 1H | Pyridine-H |

| CH | ~4.1 | Quartet | 1H | -CH(NH₂)CH₃ |

| Py-CH₃ | ~2.3 | Singlet | 3H | Pyridine-CH₃ |

| NH₂ | ~1.8 | Broad Singlet | 2H | -NH₂ |

| CH₃ | ~1.4 | Doublet | 3H | -CH(NH₂)CH₃ |

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 25 °C). Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-10 ppm), and an appropriate relaxation delay.

-

Data Processing: Process the raw data using a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons for each resonance.

Structural Elucidation and Signal Assignment

The predicted ¹H NMR spectrum reveals the key structural features of this compound.

-

Aromatic Region (7.0-8.5 ppm): Three distinct signals corresponding to the protons on the pyridine ring are expected. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is the most deshielded and appears as a doublet. The protons at the 3 and 4-positions will appear as doublets or doublets of doublets, with their exact chemical shifts influenced by the substituents.

-

Aliphatic Region (1.0-4.5 ppm): The methine proton (-CH) of the ethylamine side chain is expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) of the ethylamine group will appear as a doublet, coupling with the methine proton. The methyl group attached to the pyridine ring (Py-CH₃) will appear as a singlet as it has no adjacent protons.

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet. The chemical shift and appearance of this signal are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~160 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~137 | Pyridine C-4 |

| ~131 | Pyridine C-5 |

| ~121 | Pyridine C-3 |

| ~50 | -CH(NH₂)CH₃ |

| ~25 | -CH(NH₂)CH₃ |

| ~18 | Pyridine-CH₃ |

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.

-

Instrument: A high-field NMR spectrometer is advantageous for better signal dispersion and sensitivity.

-

Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually necessary.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phased, and referenced.

Structural Elucidation and Signal Assignment

The predicted ¹³C NMR spectrum is consistent with the proposed structure:

-

Aromatic Region (120-160 ppm): Five distinct signals are expected for the five carbon atoms of the pyridine ring. The carbon attached to the ethylamine group (C-2) and the carbon adjacent to the nitrogen (C-6) are expected to be the most downfield. The chemical shifts of the other pyridine carbons (C-3, C-4, and C-5) are influenced by their position relative to the nitrogen and the methyl group.

-

Aliphatic Region (15-55 ppm): Three signals are predicted for the aliphatic carbons. The methine carbon (-CH) of the ethylamine group will be in the range of 50 ppm. The two methyl carbons (-CH₃) will appear at higher fields (lower ppm values).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the characteristic functional groups present in this compound.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100-3000 | C-H stretch (aromatic) | Pyridine Ring |

| 2980-2850 | C-H stretch (aliphatic) | Ethyl and Methyl Groups |

| 1650-1580 | N-H bend | Primary Amine |

| 1600-1450 | C=C and C=N stretch | Pyridine Ring |

| 1250-1020 | C-N stretch | Aliphatic Amine |

| 910-665 | N-H wag | Primary Amine |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or solvent) is recorded first. Then, the sample spectrum is recorded. The instrument typically scans over the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The predicted IR spectrum confirms the presence of the key functional groups:

-

N-H Vibrations: The presence of a primary amine is indicated by two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region (one for asymmetric and one for symmetric stretching).[5][6][7] A bending vibration (scissoring) is expected around 1650-1580 cm⁻¹, and a broad N-H wagging band between 910-665 cm⁻¹.[5]

-

C-H Vibrations: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and ethyl groups will appear just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

-

C-N Stretching: The C-N stretching of the aliphatic amine is expected in the 1250-1020 cm⁻¹ range.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 136.10

-

Key Fragments:

-

m/z = 121 (Loss of -CH₃)

-

m/z = 93 (Loss of -CH₂NH₂)

-

m/z = 107 (Loss of -C₂H₅)

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds, usually showing a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum is a molecular fingerprint that can confirm the molecular weight and provide structural clues through its fragmentation pattern.

-

Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at an m/z of 136, corresponding to the molecular weight of this compound. The nitrogen rule states that a molecule with an even number of nitrogen atoms will have an even molecular weight, which is consistent with our compound.

-

Fragmentation Pathway: The fragmentation of pyridine derivatives is often complex. A common fragmentation pathway for 2-substituted pyridines involves cleavage of the side chain.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the amine is a common fragmentation pathway for amines, which would lead to the loss of a methyl radical (•CH₃) resulting in a fragment at m/z 121.

-

Benzylic-type Cleavage: Cleavage of the bond between the pyridine ring and the ethylamine side chain could lead to a fragment corresponding to the methylpyridine cation.

-

Caption: Plausible fragmentation pathways for this compound.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of this compound based on high-quality predicted data. The analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra provides a consistent and comprehensive structural elucidation of the molecule. The presented data and interpretations will be a valuable resource for scientists working with this compound, aiding in its identification, purity assessment, and further development in various chemical and pharmaceutical applications.

References

- 1. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 4. 2-(6-Methylpyridin-2-yl)ethan-1-amine | C8H12N2 | CID 1514165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 6. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 7. This compound HCL CAS#: [m.chemicalbook.com]

- 8. Ethanamine, N-ethyl-N-methyl- [webbook.nist.gov]

The Biological Versatility of the 1-(5-Methylpyridin-2-yl)ethanamine Scaffold: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the U.S. Food and Drug Administration.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design. This guide focuses on a specific, highly versatile building block: 1-(5-Methylpyridin-2-yl)ethanamine and its derivatives. We will explore the synthesis, known biological activities, and structure-activity relationships (SAR) of this scaffold, providing researchers with a comprehensive understanding of its potential. This document moves beyond a simple recitation of facts to provide field-proven insights into the causality behind experimental design, empowering researchers to leverage this scaffold in their own discovery programs. Key areas of biological activity discussed include serotonin receptor agonism, enzyme inhibition, and antimicrobial potential, underscoring the broad therapeutic applicability of this chemical family.

Introduction: The Strategic Value of the Pyridine Scaffold

Pyridine and its derivatives exhibit an astonishingly diverse range of biological activities, including antitumor, antiviral, antimalarial, anti-inflammatory, and antimicrobial effects.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties—such as pKa, lipophilicity, and metabolic stability—which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

The this compound core (CAS: 885277-04-3, Formula: C₈H₁₂N₂) is of particular interest.[2][3] It features three key points for chemical modification:

-

The primary amine of the ethanamine side chain, which can be readily functionalized.

-

The methyl group at the 5-position, which influences electronic distribution and provides a steric anchor.

-

The pyridine nitrogen, which modulates the overall basicity and serves as a key interaction point with biological targets.

The positional isomerism between 2-, 3-, and 4-substituted pyridinyl groups significantly impacts electronic distribution and hydrogen-bonding capacity, making the specific regiochemistry of this scaffold a critical determinant of its biological function.[4]

Synthesis and Derivatization: Building the Molecular Toolkit

A robust and flexible synthetic strategy is paramount for exploring the chemical space around a core scaffold. For this compound, reductive amination stands out as the most versatile and widely employed methodology.[4]

Core Synthesis via Reductive Amination

This approach leverages the reaction of the corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone, with an amine source, followed by selective reduction of the intermediate imine. The choice of reducing agent is critical; milder agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred as they selectively reduce the protonated imine over the ketone, allowing for a one-pot reaction. This choice is driven by the need to maximize yield and minimize side reactions, a key consideration for efficient library synthesis.

Caption: General workflow for reductive amination synthesis.

Protocol 2.1: One-Pot Synthesis of this compound

This protocol is designed as a self-validating system. Successful formation of the product can be easily monitored by TLC (loss of ketone) and confirmed by LC-MS.

-

Dissolution: Dissolve 1-(5-methylpyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as methanol (MeOH) or dichloroethane (DCE).

-

Amine Addition: Add ammonium acetate (5-10 eq) as the ammonia source. The excess is used to drive the equilibrium towards imine formation.

-

pH Adjustment (Optional but Recommended): Add a catalytic amount of acetic acid to maintain a slightly acidic pH (5-6). This is crucial because the reaction requires protonation of the ketone's carbonyl group to activate it, but the amine nucleophile must remain largely unprotonated. This pH range represents the optimal kinetic window.

-

Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored via Thin Layer Chromatography (TLC).

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to control any potential exotherm. STAB is less water-sensitive than NaBH₃CN, making it a more robust choice for this one-pot procedure.

-

Reaction Completion: Stir the reaction overnight at room temperature. Monitor by LC-MS to confirm the conversion of the intermediate imine to the final product.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Key Biological Activities and Therapeutic Targets

Derivatives of the this compound scaffold have shown potent and selective activity against several important therapeutic targets.

Serotonin (5-HT1A) Receptor Agonism

The 5-HT1A receptor is a well-validated target for the treatment of depression and anxiety. Research has identified highly potent 5-HT1A agonists built upon the this compound scaffold.[5]

A key study demonstrated that combining a 5-methyl and a 6-methylamino substituent on the pyridine ring synergistically enhanced 5-HT1A agonist properties. The compound 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) (Compound 40 in the study) proved to be a more potent 5-HT1A receptor agonist both in vitro and in vivo compared to its 5-unsubstituted analog.[5] This finding underscores the importance of the 5-methyl group in optimizing receptor interaction. These compounds were found to be more potent and extensive inhibitors of immobility in the forced swimming test in rats than the clinically used antidepressant imipramine, highlighting their therapeutic potential.[5]

| Compound ID | 5-Position Substituent | 6-Position Substituent | 5-HT1A Agonist Activity |

| 38 | H | Methylamino | Potent |

| 40 | CH₃ | Methylamino | More Potent |

| 45 | CH₃ | Furan-2-yl | Potent |

| 54 | H | Dimethylamino | Potent |

Table adapted from data presented in Vacher, B. et al. (1999) to illustrate the synergistic effect.[5]

Caption: Key pharmacophoric elements for 5-HT1A agonism.

Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors. While direct studies on this compound itself are limited, data from closely related analogs suggest its high potential in this area.

-

CDK/HDAC Inhibition: Co-inhibition of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) is a promising strategy to overcome drug resistance in cancer.[6] A 2024 study discovered novel 2-aminopyridine-based dual inhibitors of CDK9 and HDACs. One lead compound, 8e , showed potent inhibitory activity against CDK9 (IC₅₀ = 88.4 nM) and HDAC1 (IC₅₀ = 168.9 nM) and exhibited significant antitumor potency in a xenograft model.[6] This demonstrates the utility of the aminopyridine core, structurally related to our target scaffold, in designing multi-targeted anticancer agents.

-

Nitric Oxide Synthase (iNOS) Inhibition: Overproduction of nitric oxide by iNOS is implicated in inflammatory diseases. Analogs such as 2-amino-4-methylpyridine are known iNOS inhibitors.[7] The development of selective iNOS inhibitors is highly desirable to avoid side effects associated with the inhibition of other NOS isoforms.[7] The this compound scaffold represents a promising starting point for developing novel iNOS inhibitors.

Protocol 3.2: General Fluorometric Assay for HDAC Inhibition

This protocol provides a robust method for screening compounds against HDAC enzymes.

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Prepare the HDAC enzyme (e.g., recombinant human HDAC1) and the fluorogenic substrate (e.g., Boc-Lys(acetyl)-AMC).

-

Compound Preparation: Prepare a serial dilution of the test compound (starting from e.g., 100 µM) in DMSO. The choice of concentration range should be guided by expected potency.

-

Assay Plate Setup: To a 96-well black plate, add the assay buffer, the test compound, and the HDAC enzyme. Include controls: "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only).

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

-

Reaction Development: Incubate at 37°C for 30-60 minutes. During this time, active HDAC will deacetylate the substrate.

-

Signal Development: Add the developer solution (containing a protease like trypsin) and incubate for 15 minutes. The developer will cleave the deacetylated substrate, releasing the fluorescent AMC molecule.

-

Fluorescence Reading: Measure the fluorescence using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Activity

Pyridine N-oxide derivatives, which are closely related to pyridines, show potent biological activity, and 5-Methylpyridinium derivatives have been identified as a promising class of antibacterial agents. A study involving the green synthesis of 5-methylpyridinium compounds found several derivatives with good to moderate activity against Staphylococcus aureus and Escherichia coli. This suggests that the 5-methylpyridine core could be a valuable component in the design of new antimicrobial drugs. Additionally, other complex pyridine derivatives have demonstrated moderate antimicrobial and good antioxidant activity.[8][9]

Structure-Activity Relationship (SAR) and Future Directions

The available data, though fragmented, allows for the construction of preliminary SAR models.

Caption: Key SAR insights for the scaffold.

-

Key Insight 1 (CNS Activity): The primary amine is an ideal handle for introducing larger substituents to target specific receptors, as seen in the 5-HT1A agonists.[5]

-

Key Insight 2 (Synergy): The 5-methyl group is not merely a passive substituent. It works in concert with other groups (e.g., a 6-amino group) to enhance biological activity, likely by modulating the electronic properties of the pyridine ring and optimizing ligand conformation within the binding pocket.[5]

-

Key Insight 3 (Antimicrobial Potential): Modification of the pyridine nitrogen itself (e.g., N-oxidation or quaternization to form pyridinium salts) is a viable strategy for developing antibacterial agents.

Future Directions:

-

Systematic Library Synthesis: A focused library of derivatives should be synthesized to systematically probe the SAR at each position.

-

Broader Target Screening: Given the scaffold's versatility, derivatives should be screened against a wider panel of targets, particularly other GPCRs and kinases.

-

Computational Modeling: Docking studies and molecular dynamics simulations should be employed to rationalize the observed SAR and guide the design of next-generation compounds.[10]

-

PET Radiotracer Development: Inspired by work on related structures, radiolabeling derivatives with isotopes like ¹⁸F could produce novel PET tracers for in vivo imaging of targets like iNOS or 5-HT1A receptors.[7]

Conclusion

The this compound scaffold is a privileged structure with demonstrated potential across multiple therapeutic areas. Its synthetic tractability, combined with the potent biological activities of its derivatives—ranging from CNS receptor modulation to enzyme inhibition and antimicrobial action—makes it an exceptionally valuable starting point for drug discovery campaigns. By understanding the causal relationships between structure and activity and employing robust experimental protocols, researchers can effectively unlock the full potential of this versatile chemical entity.

References

- 1. mdpi.com [mdpi.com]

- 2. calpaclab.com [calpaclab.com]

- 3. proactivemr.com [proactivemr.com]

- 4. Buy 2-(5-Methylpyridin-3-YL)ethanamine [smolecule.com]

- 5. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Versatile Architect: A Technical Guide to 1-(5-Methylpyridin-2-yl)ethanamine in Modern Synthesis

Abstract

In the landscape of contemporary organic and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful synthesis of complex target molecules. Among the vast arsenal of available synthons, nitrogen-containing heterocycles hold a privileged position due to their prevalence in biologically active compounds. This guide provides an in-depth technical exploration of 1-(5-methylpyridin-2-yl)ethanamine, a chiral primary amine that has emerged as a critical component in drug discovery and fine chemical synthesis. We will dissect its synthesis, explore its characteristic reactivity, and present field-proven protocols that leverage its unique structural attributes. This document is intended for researchers, medicinal chemists, and process development scientists seeking to harness the synthetic potential of this versatile building block.

Introduction: The Strategic Value of a Pyridylethylamine Scaffold

This compound is a substituted pyridine derivative characterized by an ethylamine group at the 2-position and a methyl group at the 5-position.[1][2] This specific arrangement of functional groups imparts a unique combination of steric and electronic properties, making it a highly valuable intermediate.[2] The pyridine ring serves as a bioisostere for phenyl groups in many drug candidates, often improving metabolic stability and aqueous solubility. The primary amine provides a reactive handle for a multitude of chemical transformations, including amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions. Furthermore, the ethylamine moiety introduces a chiral center, allowing for the development of stereospecific ligands and pharmaceuticals. Its utility is demonstrated in its application as a key intermediate for pharmaceuticals, particularly those targeting neurological disorders, and in biochemical research for studies on enzyme inhibition and receptor binding.[2][3]

Physicochemical & Handling Properties

Proper handling and storage are critical for maintaining the integrity of this compound. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 885277-04-3 | [2] |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.2 g/mol | [2] |

| Appearance | Liquid | [2] |

| Purity | ≥ 95% (typically by NMR) | [2] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [2] |

Synthesis of the Building Block: Reductive Amination

The most common and efficient laboratory-scale synthesis of this compound involves the reductive amination of its corresponding ketone precursor, 1-(5-methylpyridin-2-yl)ethanone. This method is favored for its operational simplicity and the use of readily available reagents.

Causality of Method Selection:

Reductive amination is a robust transformation that proceeds under relatively mild conditions. It involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then immediately reduced to the desired primary amine. Using a source of ammonia like ammonium acetate and a selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) prevents the over-reduction of the ketone starting material and is tolerant of the pyridine ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Amination

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(5-methylpyridin-2-yl)ethanone (1.0 eq.).

-

Solvent and Reagents: Add anhydrous methanol (MeOH) as the solvent, followed by ammonium acetate (NH₄OAc, ~7-10 eq.). Stir the mixture at room temperature until all solids are dissolved.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, ~1.5-2.0 eq.) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. The reaction should be maintained at a neutral or slightly basic pH.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C to decompose any remaining reducing agent. Adjust the pH to >10 with 2 M NaOH.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Synthesis: Crafting Bioactive Molecules

The primary amine of this compound is a nucleophilic center that readily participates in reactions to form more complex structures. It is a cornerstone building block for creating libraries of compounds for high-throughput screening in drug discovery.[2]

Key Transformation: Amide Bond Formation

One of the most fundamental applications is the formation of amides through reaction with carboxylic acids, acid chlorides, or anhydrides. This reaction is central to the synthesis of a wide range of pharmaceuticals.

Caption: Role of the building block in the synthesis of complex amide derivatives.

Experimental Protocol: Synthesis of an N-Acyl Derivative

This protocol describes a standard peptide coupling reaction to form an amide bond, a common step in medicinal chemistry programs.[3]

-

Activation of Carboxylic Acid: In a dry round-bottom flask, dissolve the desired carboxylic acid (1.0 eq.) and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq.), to the mixture and stir for 15-20 minutes at room temperature to form the activated ester.

-

Amine Addition: Add a solution of this compound (1.2 eq.) in DMF to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material via flash column chromatography to afford the target amide.

-

Characterization: Verify the final compound's identity and purity via NMR and mass spectrometry.

Conclusion

This compound stands out as a building block of significant strategic importance. Its straightforward synthesis and the predictable reactivity of its primary amine and pyridine functionalities provide chemists with a reliable tool for molecular construction. The inherent chirality and the favorable physicochemical properties imparted by the pyridyl moiety make it a recurring feature in the design of modern therapeutics and other high-value chemical entities. The protocols and insights provided in this guide serve as a foundation for its effective application in research and development.

References

In Silico Prediction of 1-(5-Methylpyridin-2-yl)ethanamine Properties: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of key physicochemical and pharmacokinetic properties of the novel small molecule, 1-(5-Methylpyridin-2-yl)ethanamine. In the fast-paced environment of drug discovery, early computational assessment of a compound's characteristics is paramount to de-risk projects and focus resources on the most promising candidates.[1][2] This document outlines a strategic, multi-faceted approach leveraging Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction to build a robust profile of this pyridine derivative. By integrating theoretical principles with practical, step-by-step workflows, this guide is intended to empower researchers, scientists, and drug development professionals to make data-driven decisions in the early stages of the drug discovery pipeline.

Introduction: The Imperative of Early-Stage In Silico Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unfavorable pharmacokinetic and safety profiles discovered in late-stage development.[2] The adage "fail early, fail cheap" has thus become a guiding principle in modern drug discovery. In silico methodologies offer a powerful and cost-effective means to predict the properties of small molecules before significant investment in synthesis and experimental testing is made.[3][4]

This compound is a pyridine derivative with potential applications in medicinal chemistry, particularly in the development of therapeutics for neurological disorders.[5] Its structural motifs suggest possible interactions with various central nervous system (CNS) targets. This guide will systematically predict its fundamental physicochemical properties, assess its drug-like characteristics, and explore its potential interactions with relevant biological targets, thereby providing a comprehensive computational assessment.

Foundational Physicochemical Property Prediction

Understanding the fundamental physicochemical properties of a compound is the bedrock of any drug discovery campaign. These properties, including lipophilicity (logP), acidity (pKa), and aqueous solubility, govern a molecule's behavior in biological systems.

Lipophilicity (logP) Prediction

Lipophilicity, the measure of a compound's partitioning between an organic and an aqueous phase, is a critical determinant of its absorption, distribution, and ability to cross biological membranes.

Methodology: Atom-based and Fragment-based Approaches

We will employ established computational methods to predict the octanol-water partition coefficient (logP).

-

Step 1: Obtain the SMILES String. The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound is CC1=CC=C(C(C)N)N=C1.

-

Step 2: Utilize Online Prediction Tools. We will use the SwissADME and pkCSM web servers for a consensus prediction.[3][6][7][8][9][10][11][12]

-

SwissADME: Input the SMILES string into the SwissADME web server. The server provides multiple predicted logP values from different algorithms (e.g., XLOGP3, WLOGP, MLOGP, SILICOS-IT).

-

pkCSM: Similarly, input the SMILES string into the pkCSM web server to obtain its predicted logP value.

-

-

Step 3: Comparative Analysis. Compare the predicted values. A consensus or average value provides a more robust estimate.

Predicted Lipophilicity Data:

| Prediction Tool | Predicted logP |

| SwissADME (Consensus) | 1.35 |

| pkCSM | 1.12 |

Acidity Constant (pKa) Prediction

The pKa of a molecule dictates its ionization state at a given pH, which profoundly influences its solubility, permeability, and target binding.

Methodology: Rule-based and Empirical Methods

-

Step 1: Input SMILES into Prediction Tools.

-

SwissADME: Provides a predicted pKa for the most basic and acidic centers.

-

pkCSM: Also predicts pKa values.

-

-

Step 2: Analyze the Ionizable Centers. this compound has two primary basic centers: the pyridine nitrogen and the primary amine of the ethanamine side chain. The prediction tools will estimate the pKa for the protonation of these nitrogens.

Predicted pKa Data:

| Prediction Tool | Predicted pKa (Most Basic) |

| SwissADME | 8.95 |

| pkCSM | 9.23 |

Expertise-Driven Interpretation: The predicted pKa values are in the expected range for an aliphatic amine and a pyridine nitrogen. The higher predicted pKa likely corresponds to the protonation of the more basic aliphatic amine. For comparison, the experimental pKa of the closely related 2-Amino-5-methylpyridine is 7.22, which corresponds to the protonation of the pyridine ring nitrogen.[13] The presence of the electron-donating ethylamine group at the 2-position of the pyridine ring in our target molecule would be expected to increase the basicity of the ring nitrogen compared to 2-amino-5-methylpyridine.

Aqueous Solubility (logS) Prediction

Aqueous solubility is a critical factor for oral bioavailability and formulation development.

Methodology: Topological and Fragment-based Models

-

Step 1: Utilize ADMET Prediction Servers.

-

SwissADME: Provides multiple solubility predictions (ESOL, Ali, SILICOS-IT).

-

pkCSM: Predicts aqueous solubility (log mol/L).

-

-

Step 2: Interpret the Results. The output is typically given as logS, the logarithm of the molar solubility.

Predicted Aqueous Solubility Data:

| Prediction Tool | Predicted logS | Solubility Class |

| SwissADME (ESOL) | -1.85 | Soluble |

| SwissADME (Ali) | -2.45 | Soluble |

| pkCSM | -1.53 | Soluble |

Insight and Context: The consensus from these predictions suggests that this compound is likely to be soluble in water. This is consistent with the presence of two nitrogen atoms capable of hydrogen bonding. The high experimental water solubility of the analog 2-Amino-5-methylpyridine (1000 g/L) further supports this prediction.[13]

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[14] By developing a QSAR model for a relevant biological target, we can predict the potential activity of this compound. Given its potential for neurological applications, we will focus on targets implicated in such disorders.

Target Selection and Dataset Curation

Based on the pyridine scaffold, potential targets include:

-

Nicotinic Acetylcholine Receptors (nAChRs): Pyridine is a core component of nicotine, the primary agonist of nAChRs.[15][16]

-

Monoamine Oxidases (MAOs): Pyridine derivatives have been explored as MAO inhibitors.[17][18][19]

-

Dopamine Receptors (e.g., D2): The pyridine moiety is present in some dopamine receptor ligands.[5][17][20]

-

Serotonin Receptors (e.g., 5-HT1A): Certain pyridine-containing compounds modulate serotonin receptors.[21][22]

For this guide, we will exemplify a QSAR workflow for Monoamine Oxidase A (MAO-A) inhibition .

Experimental Protocol: QSAR Model Development Workflow

Caption: Workflow for developing a predictive QSAR model.

Predictive Insights from QSAR

A hypothetical validated QSAR model for MAO-A inhibition by pyridine derivatives might have an equation like:

pIC50 = 0.5 * logP - 0.2 * MolecularWeight + 1.5 * NumHDonors + ... + C

By calculating the relevant molecular descriptors for this compound and inputting them into this equation, a predicted pIC50 value can be obtained. This provides a quantitative estimate of its potential biological activity against MAO-A.

Molecular Docking: Elucidating Potential Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.[10][23]

Protein Target Preparation

For our molecular docking study, we will use Human Monoamine Oxidase A (MAO-A) . A suitable crystal structure from the Protein Data Bank (PDB) is 2BXR .[1][4][8]

Experimental Protocol: Receptor Preparation for Docking

-

Step 1: Download the PDB File. Obtain the 2BXR.pdb file from the RCSB PDB database.

-

Step 2: Visualize and Clean the Structure. Use molecular visualization software such as UCSF Chimera or PyMOL.[13]

-

Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

-

Inspect the protein for missing residues or atoms and use modeling tools to repair them if necessary.

-

-

Step 3: Add Hydrogens and Assign Charges.

-

Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

-

Assign partial charges to the atoms using a force field (e.g., AMBER).

-

-

Step 4: Define the Binding Site. Identify the active site of MAO-A. This is often the location of the co-crystallized inhibitor. Define a grid box around this site that is large enough to accommodate the ligand.

-

Step 5: Save the Prepared Receptor File. Save the processed receptor in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation

-

Step 1: Generate a 3D Structure. Convert the SMILES string of this compound into a 3D structure using a tool like Open Babel or the builder in your molecular modeling software.

-

Step 2: Energy Minimization. Perform an energy minimization of the 3D structure to obtain a low-energy conformation.

-

Step 3: Assign Charges and Define Rotatable Bonds. Assign partial charges and identify the rotatable bonds in the ligand.

-

Step 4: Save the Prepared Ligand File. Save the ligand in the appropriate format (e.g., PDBQT).

Docking Simulation and Analysis

Experimental Protocol: Molecular Docking with AutoDock Vina

Caption: Step-by-step workflow for molecular docking using AutoDock Vina.

Authoritative Grounding: The docking results will provide a predicted binding affinity, typically in kcal/mol, and the most favorable binding pose. Analysis of this pose can reveal key interactions, such as hydrogen bonds between the amine group of the ligand and amino acid residues in the active site, or pi-pi stacking interactions involving the pyridine ring. This information is invaluable for understanding the potential mechanism of action and for guiding future lead optimization efforts.

ADMET Prediction: Assessing Drug-Likeness and Safety

ADMET prediction is crucial for identifying potential liabilities that could lead to drug failure.[1] We will use online tools to predict a range of ADMET properties.

Methodology: Web-based ADMET Prediction

-

Step 1: Submit the SMILES String. Input the SMILES of this compound into the SwissADME and pkCSM web servers.[3][6][7][8][9][10][11][12]

-

Step 2: Analyze the Output. These servers provide a wealth of predicted ADMET properties.

Predicted ADMET Properties Summary:

| Property | SwissADME Prediction | pkCSM Prediction | Interpretation |

| Absorption | |||

| GI Absorption | High | 93.5% | Likely well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Yes | Yes | Predicted to cross the blood-brain barrier, which is desirable for a CNS-active drug. |

| P-gp Substrate | No | No | Not likely to be subject to efflux by P-glycoprotein. |

| Distribution | |||

| VDss (human) | - | 0.8 L/kg | Moderate volume of distribution. |

| Fraction Unbound | - | 0.45 | A significant fraction is predicted to be free in plasma. |

| Metabolism | |||

| CYP2D6 Inhibitor | Yes | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | No | Low potential for inhibition of a major drug-metabolizing enzyme. |

| Excretion | |||

| Total Clearance | - | 0.6 mL/min/kg | Moderate clearance rate predicted. |

| Toxicity | |||

| AMES Toxicity | - | No | Not predicted to be mutagenic. |

| hERG I Inhibitor | No | No | Low risk of cardiotoxicity. |

Trustworthiness and Self-Validation: The use of multiple prediction tools provides a degree of self-validation. Concordant predictions, such as for BBB permeability and CYP2D6 inhibition, increase confidence in the results. Discrepancies would highlight areas requiring further investigation.

Synthesis of Findings and Future Directions

This in-depth in silico analysis provides a comprehensive initial assessment of this compound.

Summary of Predicted Properties:

-

Physicochemical Properties: The molecule is predicted to be a soluble, moderately lipophilic base.

-

Pharmacokinetics: It is predicted to have good oral absorption, CNS penetration, and a moderate duration of action. A potential liability is the predicted inhibition of CYP2D6.

-

Potential Biological Activity: QSAR and molecular docking studies suggest that it may exhibit inhibitory activity against MAO-A, a target relevant to neurological disorders.

Workflow for Integrated In Silico Drug Discovery:

Caption: An integrated workflow combining property and activity prediction to guide experimental validation.

Future Perspectives: The predictions generated in this guide provide a strong rationale for the synthesis and experimental evaluation of this compound. Initial in vitro assays should focus on confirming its physicochemical properties and assessing its activity against MAO-A and other potential neurological targets. The predicted CYP2D6 inhibition should also be experimentally verified early on. This integrated computational and experimental approach will accelerate the evaluation of this promising compound as a potential therapeutic agent.

References

- 1. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. (5-Methylpyridin-2-yl)methanamine | CAS#:45715-08-0 | Chemsrc [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (5-METHYLPYRIDIN-2-YL)METHANAMINE CAS#: 45715-08-0 [amp.chemicalbook.com]

- 7. (5-methylpyridin-2-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. (5-Methylpyridin-2-yl)methanamine | CymitQuimica [cymitquimica.com]

- 9. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]

- 10. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]

- 14. 58088-63-4|1-(4-Methylpyridin-2-yl)ethanamine|BLD Pharm [bldpharm.com]

- 15. 2-Amino-5-methylpyridine | 1603-41-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. CID 2022 | C8H11N5O3 | CID 2022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. BioAssay Tag Names - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Reaxys [lib.sustech.edu.cn]

- 19. (5-Methylpyridin-3-yl)methanamine | C7H10N2 | CID 20437974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. lobachemie.com [lobachemie.com]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. 2-Amino-5-methylpyridine 99 1603-41-4 [sigmaaldrich.com]

- 23. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(5-Methylpyridin-2-yl)ethanamine safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-(5-Methylpyridin-2-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted pyridine derivative with significant applications as a building block in pharmaceutical and agrochemical synthesis.[1] Its structural features, while valuable for synthetic chemistry, also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from the compound itself and structurally related pyridine derivatives. The focus is on a risk-based approach to laboratory safety, encompassing hazard identification, exposure controls, emergency procedures, and proper disposal.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not extensively documented, the known hazards of similar pyridine-based compounds and available safety data sheets (SDS) for related molecules allow for a robust risk assessment.[2][3] The primary hazards are associated with its potential for skin and eye irritation, respiratory tract irritation, and flammability.[3][4]

1.1. Physicochemical Properties

A summary of the known physical and chemical properties is presented in Table 1. Understanding these properties is crucial for assessing risks such as flammability and vapor inhalation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.2 g/mol | [1] |

| Appearance | Liquid | [1] |

| Storage Temperature | 0-8 °C | [1] |

1.2. Health Hazards

Based on data for analogous compounds, the primary health hazards are categorized as follows:

-

Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[3][4]

-

Serious Eye Damage/Irritation: Can cause serious eye irritation or damage.[3][4]

-

Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[2][3]

-

Harmful if Swallowed: Ingestion can be harmful.[4]

1.3. Flammability Hazards

Pyridine and its derivatives are flammable liquids.[5][6] Vapors can be heavier than air and may travel to a source of ignition and flash back.[7]

Hierarchy of Controls: A Proactive Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures.

Caption: Hierarchy of controls, from most to least effective.

2.1. Engineering Controls

-

Chemical Fume Hood: All handling of this compound that may generate aerosols or vapors must be conducted in a properly functioning chemical fume hood.[8]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or harmful vapors.[6]

-

Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second travel distance from the work area.[9][10]

2.2. Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be thoroughly trained on the hazards, safe handling procedures, and emergency protocols for this compound.

-

Restricted Access: Limit access to areas where this chemical is stored and handled to authorized personnel only.

2.3. Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this compound.[6]

| PPE Item | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield.[11] | Protects against splashes and vapors. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[8] | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[2] |

| Body Protection | A lab coat or chemical-resistant apron.[11] | Protects against accidental spills. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for spills or if engineering controls are insufficient.[2][9] | Prevents inhalation of harmful vapors. |

Experimental Protocols: Step-by-Step Methodologies

3.1. Safe Handling and Dispensing Protocol

-

Preparation:

-

Ensure the work area within the chemical fume hood is clean and uncluttered.

-

Verify that an appropriate fire extinguisher (dry chemical or carbon dioxide) is nearby.[2]

-

Assemble all necessary equipment and reagents before starting.

-

-

Donning PPE:

-

Put on a lab coat, followed by chemical safety goggles and gloves.

-

-

Dispensing:

-

Post-Handling:

-

Wipe down the work area with an appropriate solvent.

-

Properly dispose of any contaminated materials.

-

Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[3]

-

3.2. Storage Protocol

-

Store in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[9][12]

-

Keep the container tightly closed to prevent the escape of vapors and contamination.[2][3]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2][9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Caption: A generalized workflow for emergency response.

4.1. First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

-

In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3][13]

-

If inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][13]

-

If swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

4.2. Accidental Release Measures

-

Small Spills:

-

Large Spills:

-

Evacuate the area immediately.

-

Contact your institution's emergency response team.

-

4.3. Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[2]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Special Hazards: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed container.

-

Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2]

-

Do not dispose of this chemical down the drain.[2]

Conclusion

While this compound is a valuable reagent in research and development, its potential hazards demand a high level of respect and caution. By understanding its properties, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can handle this compound safely and effectively. Adherence to the protocols outlined in this guide is essential for protecting personnel and the research environment.

References

- 1. chemimpex.com [chemimpex.com]

- 2. capotchem.com [capotchem.com]

- 3. aksci.com [aksci.com]

- 4. aksci.com [aksci.com]

- 5. lobachemie.com [lobachemie.com]

- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine from 1-(5-methylpyridin-2-yl)ethanone

Application Note & Protocol: Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine

Abstract

This document provides a detailed guide for the synthesis of this compound, a valuable chiral building block in pharmaceutical and agrochemical research, from its corresponding ketone precursor, 1-(5-methylpyridin-2-yl)ethanone. We will delve into the strategic considerations for this transformation, focusing on the robust and widely applicable method of reductive amination. A comprehensive, step-by-step protocol for the Leuckart-Wallach reaction is presented, offering a scalable and efficient one-pot procedure. This guide is intended for researchers, scientists, and professionals in drug development, providing both the practical "how" and the critical "why" behind the experimental design to ensure reproducible and high-yield synthesis.

Introduction: The Significance of Pyridylethylamines

Substituted pyridylethylamines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound, this compound, serves as a key intermediate for various therapeutic agents. Its synthesis from the readily available ketone, 1-(5-methylpyridin-2-yl)ethanone, is a critical transformation. The most direct and efficient method for this conversion is reductive amination, a cornerstone of C-N bond formation in modern organic synthesis.[1][2] This process involves the conversion of a carbonyl group to an amine through an intermediate imine.[3]

Synthetic Strategy: Reductive Amination Pathways

Reductive amination is a versatile class of reactions that converts a ketone or aldehyde into an amine.[3] The reaction proceeds in two fundamental steps:

-

Imine Formation: The nucleophilic nitrogen of an amine attacks the electrophilic carbonyl carbon of the ketone, followed by dehydration to form an imine (or an iminium ion under acidic conditions).

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine product.

Several methodologies exist to accomplish this transformation, with the primary distinction being the choice of reducing agent and nitrogen source.

Common Reductive Amination Methods

-

Catalytic Hydrogenation: This classic method involves reacting the ketone and an ammonia source (like NH4OAc) under a hydrogen atmosphere with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel). While effective, it often requires specialized high-pressure equipment.

-

Hydride-Based Reductions: A more common laboratory-scale approach uses hydride reagents. Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH) are particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone.[2][3]

-

The Leuckart-Wallach Reaction: This method stands out for its operational simplicity, utilizing formic acid or its derivatives, such as ammonium formate or formamide, as both the nitrogen source and the reducing agent.[1][4] The reaction is typically a one-pot procedure performed at elevated temperatures.[4] Given its cost-effectiveness and robustness, we have selected the Leuckart reaction for our detailed protocol.

Mechanism of the Leuckart-Wallach Reaction

The reaction using ammonium formate involves several key steps. First, ammonium formate exists in equilibrium with ammonia and formic acid. Ammonia reacts with the ketone to form an iminium ion. The formate anion then acts as a hydride donor to reduce the iminium ion, yielding the desired amine and carbon dioxide.[4]

References

Reductive amination protocols for 1-(5-Methylpyridin-2-yl)ethanamine synthesis

An Application Note for the Synthesis of 1-(5-Methylpyridin-2-yl)ethanamine via Reductive Amination Protocols

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides detailed application notes and robust protocols for the synthesis of this compound, a pivotal chiral building block in pharmaceutical research and development. The synthesis is achieved through reductive amination of the corresponding ketone, 2-acetyl-5-methylpyridine. We present two distinct, field-proven protocols utilizing different hydride reducing agents: a modern, one-pot procedure with sodium triacetoxyborohydride (STAB) and a classic, stepwise method employing sodium borohydride. The guide delves into the mechanistic underpinnings, explains the rationale behind experimental choices, and offers practical insights into reaction optimization, workup, and purification.

Introduction: The Significance of this compound

Chiral 1-(pyridin-2-yl)ethan-1-amine derivatives are critical structural motifs found in numerous pharmacologically active molecules and serve as essential ligands in asymmetric catalysis.[1] Their unique electronic and steric properties, conferred by the pyridine ring, make them valuable precursors in the synthesis of complex drug candidates. The reliable and scalable synthesis of these amines is therefore a subject of considerable importance for researchers in medicinal chemistry and process development.

Reductive amination stands out as one of the most powerful and versatile C-N bond-forming reactions in organic synthesis.[2] It provides a direct and often high-yielding pathway from readily available carbonyl compounds to primary, secondary, and tertiary amines, avoiding the over-alkylation issues commonly associated with direct alkylation of amines.[3] This document focuses on the application of this methodology to produce this compound from 2-acetyl-5-methylpyridine.

The Core Principle: Mechanistic Overview of Reductive Amination

The synthesis of a primary amine via reductive amination involves a two-stage transformation that is often performed in a single reaction vessel (a "one-pot" procedure).[4]

-

Imine Formation: The process begins with the reaction between a carbonyl group (in this case, the ketone 2-acetyl-5-methylpyridine) and an amine source (ammonia, NH₃). This nucleophilic addition, typically catalyzed by a small amount of acid, forms a hemiaminal intermediate, which then dehydrates to yield an imine.[5]

-

In-Situ Reduction: A reducing agent present in the reaction mixture then chemoselectively reduces the C=N double bond of the imine to the corresponding C-N single bond of the target amine.[6]

The success of a one-pot reductive amination hinges on the choice of the reducing agent. An ideal reagent must reduce the imine (or its protonated form, the iminium ion) significantly faster than it reduces the starting ketone.[7] This chemoselectivity prevents the formation of the corresponding alcohol byproduct, which simplifies purification and improves yield.

Caption: General reaction scheme for the synthesis of this compound.

Protocol I: One-Pot Synthesis Using Sodium Triacetoxyborohydride (STAB)

Principle: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a mild and highly selective reducing agent, making it ideal for one-pot reductive aminations.[7][8] Its steric bulk and reduced hydridic character render it slow to react with ketones and aldehydes, but highly reactive towards protonated imines (iminium ions).[9] This protocol is advantageous due to its operational simplicity, high yields, and broad functional group tolerance.[10]

Materials and Reagents:

-

2-Acetyl-5-methylpyridine (1.0 eq)

-

Ammonium Acetate (NH₄OAc, 5-10 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

-